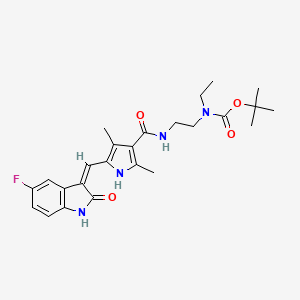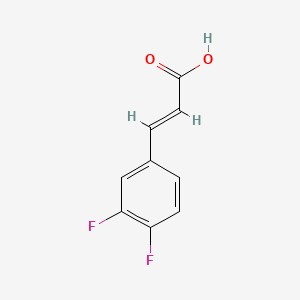
Desulfo Glucoraphanin Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Desulfo Glucoraphanin Tetraacetate is a glucosinolate analog of Glucoraphanin . It is found in cruciferous vegetables such as broccoli and cauliflower . The molecular formula of Desulfo Glucoraphanin Tetraacetate is C20H31NO11S2 .
Molecular Structure Analysis
Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . Its molecular formula is C12H23NO7S2 . The InChIKey of Desulfo Glucoraphanin is UYHMVWFYYZIVOP-RUAQSNJLSA-N . The Canonical SMILES is CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O .Physical And Chemical Properties Analysis
Desulfo Glucoraphanin has a molecular weight of 357.4 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 10 . It has a Rotatable Bond Count of 8 . Its Exact Mass is 357.09159442 g/mol . Its Topological Polar Surface Area is 184 Ų . It has a Heavy Atom Count of 22 .Wirkmechanismus
Isothiocyanates, which are biologically active hydrolysis products of glucosinolates like Desulfo Glucoraphanin, may modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body . In cultured cells and animal models, isothiocyanates also exhibited antioxidant and anti-inflammatory activities and interfered with numerous cancer-related targets and pathways .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Desulfo Glucoraphanin Tetraacetate can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "Glucoraphanin", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Glucoraphanin is first treated with acetic anhydride and sodium acetate in the presence of sulfuric acid to form Glucoraphanin Tetraacetate.", "The Tetraacetate is then treated with methanol and sodium hydroxide to remove the acetyl groups and form Glucoraphanin.", "Glucoraphanin is then reacted with chloroacetic acid and sodium hydroxide to form Desulfo Glucoraphanin.", "Finally, Desulfo Glucoraphanin is acetylated with acetic anhydride and hydrogen peroxide to form Desulfo Glucoraphanin Tetraacetate." ] } | |
CAS-Nummer |
1453081-22-5 |
Molekularformel |
C₂₀H₃₁NO₁₁S₂ |
Molekulargewicht |
525.59 |
Synonyme |
1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate] β-D-Glucopyranose Tetraacetate; 4-Methylsulfinylbutyldesulfoglucosinolate Tetraacetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)


